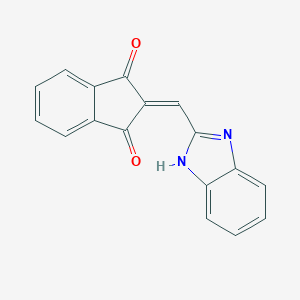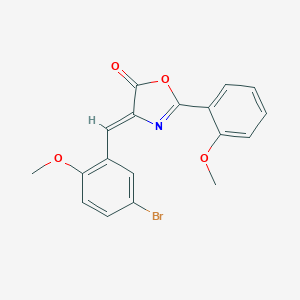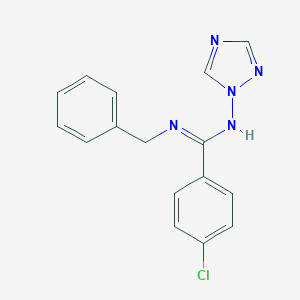
3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one. One direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders. Another direction is to further elucidate its mechanism of action, which could lead to the development of more effective treatments. Additionally, studies could explore the potential of combining this compound with other drugs to enhance its anti-cancer and anti-inflammatory effects.
Synthesis Methods
The synthesis of 3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one involves the reaction of aniline, 2-fluorobenzaldehyde, 4-methylphenylhydrazine, and ethyl acetoacetate in the presence of a catalyst. The resulting product is purified using column chromatography.
Scientific Research Applications
3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that it inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
properties
Product Name |
3-anilino-5-(2-fluorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one |
|---|---|
Molecular Formula |
C23H18FN3O |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(5Z)-3-anilino-5-[(2-fluorophenyl)methylidene]-2-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C23H18FN3O/c1-16-11-13-17(14-12-16)22-25-21(15-18-7-5-6-10-20(18)24)23(28)27(22)26-19-8-3-2-4-9-19/h2-15,26H,1H3/b21-15- |
InChI Key |
ZVYLQBPHJYSOIR-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3F)/C(=O)N2NC4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)N2NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)N2NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)
![Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)

![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)
![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)



![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)

